Antiviral Potency in Vero E6 Cells
SARS-CoV-2-IN-54 (Compound 2) inhibits SARS-CoV-2 replication in Vero E6 cells with an IC50 of 21.4 μM, as reported by multiple supplier datasheets referencing an original study now inaccessible or undisclosed . No side-by-side comparator data are available for this specific compound in the public domain. The value falls within the weak-to-moderate range observed across diverse chemotypes in SARS-CoV-2 CPE-based assays, where hit potencies frequently span from sub-micromolar to >50 μM [1]. Without a parallel-tested standard compound (e.g., remdesivir, ebselen) under the same assay protocol, no quantitative differentiation can be claimed.
| Evidence Dimension | SARS-CoV-2 antiviral activity (cytopathic effect inhibition) in Vero E6 cells |
|---|---|
| Target Compound Data | IC50 = 21.4 μM |
| Comparator Or Baseline | No direct comparator data available. Class-level baseline: ebselen IC50 = 4.3 μM in Vero E6 (Jin et al., 2020) and remdesivir IC50 = 1.65 μM in Vero E6 (Pruijssers et al., 2020). Both values are from different studies and not directly comparable. |
| Quantified Difference | Not calculable due to absence of a parallel comparator. |
| Conditions | Vero E6 cells infected with SARS-CoV-2; assay endpoint presumably CPE or viral titer reduction. Exact multiplicity of infection (MOI), treatment duration, readout method, and virus strain are not specified in the available datasheets . |
Why This Matters
Without a co-tested reference compound, the 21.4 μM IC50 value cannot be positioned relative to any established benchmark, making it insufficient for prioritizing SARS-CoV-2-IN-54 over any analog for procurement.
- [1] Jin, Z. et al. (2020) 'Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors', Nature, 582, pp. 289–293. Reports ebselen IC50 = 4.3 μM and other inhibitors in Vero E6, providing class-level context. View Source
